molecular formula C17H14N4O3S B5485068 (5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5485068
M. Wt: 354.4 g/mol
InChI Key: ZGLYEZJSQITLRK-GHXNOFRVSA-N
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Description

The compound (5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a diazinane ring, a pyrimidine moiety, and a phenyl group, making it a subject of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the diazinane ring.

    Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction, where the pyrimidine ring is attached to the diazinane ring.

    Methylation and sulfur introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione analogs: Compounds with similar core structures but different substituents.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring with various functional groups.

    Diazinane derivatives: Compounds featuring the diazinane ring with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the diazinane ring, pyrimidine moiety, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-1-(2-methylphenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-5-3-4-6-13(10)21-15(23)12(14(22)20-17(21)24)7-11-8-18-16(25-2)19-9-11/h3-9H,1-2H3,(H,20,22,24)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLYEZJSQITLRK-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CN=C(N=C3)SC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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